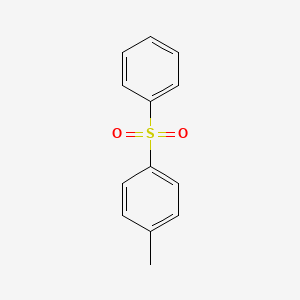

Phenyl p-tolyl sulfone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 633012. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2S/c1-11-7-9-13(10-8-11)16(14,15)12-5-3-2-4-6-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRXHRWLEFCFEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060937 | |

| Record name | Benzene, 1-methyl-4-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640-57-3 | |

| Record name | 1-Methyl-4-(phenylsulfonyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=640-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-methyl-4-(phenylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000640573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl p-tolyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl p-tolyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methyl-4-(phenylsulfonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-methyl-4-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(phenylsulphonyl)toluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Phenyl p-tolyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the synthesis of phenyl p-tolyl sulfone, a valuable diaryl sulfone with applications in organic synthesis and medicinal chemistry. The core focus of this document is the elucidation of the reaction mechanism, a detailed experimental protocol for its synthesis via Friedel-Crafts sulfonylation, and a summary of relevant quantitative data. This guide is intended to serve as a practical resource for researchers and professionals engaged in synthetic chemistry and drug development, offering both theoretical understanding and actionable experimental procedures.

Introduction

Diaryl sulfones are a class of organic compounds characterized by a sulfonyl group bonded to two aryl groups. This structural motif is present in a variety of pharmaceuticals and agrochemicals, and also serves as a versatile building block in organic synthesis. This compound, in particular, is a key intermediate and a target molecule in various chemical studies. Its synthesis is most commonly achieved through the Friedel-Crafts sulfonylation of benzene with p-toluenesulfonyl chloride, a classic yet highly effective method for the formation of the aryl-sulfone bond. This document will delve into the intricacies of this synthetic route.

Reaction Mechanism: Friedel-Crafts Sulfonylation

The synthesis of this compound from benzene and p-toluenesulfonyl chloride proceeds via an electrophilic aromatic substitution mechanism, specifically a Friedel-Crafts sulfonylation reaction. A Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is employed as a catalyst to activate the sulfonyl chloride.

The mechanism can be dissected into three key steps:

-

Formation of the Electrophile: The Lewis acid catalyst, AlCl₃, interacts with the p-toluenesulfonyl chloride to form a highly electrophilic sulfonylium cation or a polarized complex. This step is crucial for activating the otherwise moderately reactive sulfonyl chloride.

-

Electrophilic Attack: The electron-rich π-system of the benzene ring attacks the electrophilic sulfur atom of the activated complex. This results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Regeneration of Aromaticity: A weak base, such as the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the sulfonyl group in the sigma complex. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, this compound.

Reaction Scheme:

Figure 1: Overall reaction scheme for the synthesis of this compound.

Detailed Mechanistic Steps:

Figure 2: Step-by-step mechanism of Friedel-Crafts sulfonylation.

Experimental Protocol

The following protocol is a generalized procedure for the synthesis of this compound via Friedel-Crafts sulfonylation. It is recommended that this reaction be carried out under anhydrous conditions in a well-ventilated fume hood.

Materials and Reagents:

-

Benzene (anhydrous)

-

p-Toluenesulfonyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol or other suitable recrystallization solvent

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Ice bath

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a drying tube), and an addition funnel.

-

Reagent Charging: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the mixture in an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve p-toluenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

-

Addition of Benzene: After the addition of the sulfonyl chloride, add benzene (1.0 to 1.2 equivalents), also dissolved in anhydrous dichloromethane, dropwise from the addition funnel.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent such as ethanol to yield the pure product.

Experimental Workflow:

Figure 3: A typical experimental workflow for the synthesis of this compound.

Quantitative Data

The yield and reaction conditions for the synthesis of this compound can vary depending on the specific protocol and scale. Below is a table summarizing typical quantitative data found in the literature for this and analogous reactions.

| Parameter | Value | Reference |

| Reactants Ratio | ||

| Benzene : p-TsCl : AlCl₃ | 1.2 : 1.0 : 1.1 | General Protocol |

| Reaction Conditions | ||

| Temperature | 0 °C to Room Temp. | General Protocol |

| Reaction Time | 2 - 4 hours | General Protocol |

| Solvent | Dichloromethane | General Protocol |

| Yield | ||

| Typical Yield | 75 - 90% | Varies with scale and purity |

| Product Characterization | ||

| Melting Point | 128-130 °C | [1] |

| Molecular Formula | C₁₃H₁₂O₂S | [1] |

| Molecular Weight | 232.30 g/mol | [1] |

Safety Considerations

-

Benzene is a known carcinogen and should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle in a dry environment and avoid inhalation of dust.

-

p-Toluenesulfonyl chloride is a lachrymator and is corrosive. Avoid contact with skin and eyes.

-

The quenching of the reaction mixture is exothermic and should be performed slowly and with caution.

Conclusion

The Friedel-Crafts sulfonylation of benzene with p-toluenesulfonyl chloride is a robust and efficient method for the synthesis of this compound. A thorough understanding of the electrophilic aromatic substitution mechanism, coupled with careful execution of the experimental protocol, allows for the high-yield preparation of this valuable compound. This guide provides the necessary theoretical and practical information to aid researchers and professionals in the successful synthesis and application of this compound.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Phenyl p-Tolyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and bonding of phenyl p-tolyl sulfone. In the absence of a publicly available experimental crystal structure for this specific molecule, this guide leverages high-quality computational data and comparative analysis with structurally related compounds to offer a detailed predictive model of its geometric parameters. This document also outlines the standard experimental and computational protocols for the structural determination of such compounds.

Molecular Structure and Bonding

This compound, with the chemical formula C₁₃H₁₂O₂S, is an aromatic sulfone featuring a central sulfonyl group (SO₂) bonded to a phenyl group and a p-tolyl group. The sulfur atom in the sulfonyl group is in a high oxidation state and adopts a tetrahedral geometry with its four substituents. The bonding within the molecule is characterized by covalent bonds, with significant delocalization of π-electrons within the aromatic rings.

The key structural features include the bond lengths and angles within the sulfonyl core and the two aromatic rings, as well as the dihedral angles that describe the overall three-dimensional conformation of the molecule.

Data Presentation: Predicted Geometric Parameters

The following tables summarize the predicted bond lengths, bond angles, and dihedral angles for this compound. These values are derived from Density Functional Theory (DFT) calculations and analysis of crystal structures of closely related diaryl sulfones.

Table 1: Predicted Bond Lengths

| Bond | Predicted Length (Å) |

| S=O | 1.43 - 1.45 |

| S-C (phenyl) | 1.76 - 1.78 |

| S-C (tolyl) | 1.76 - 1.78 |

| C-C (aromatic) | 1.38 - 1.40 |

| C-H (aromatic) | 1.08 - 1.10 |

| C-C (methyl) | 1.50 - 1.52 |

| C-H (methyl) | 1.09 - 1.11 |

Table 2: Predicted Bond Angles

| Angle | Predicted Angle (°) |

| O=S=O | 118 - 120 |

| O=S-C (phenyl) | 107 - 109 |

| O=S-C (tolyl) | 107 - 109 |

| C(phenyl)-S-C(tolyl) | 104 - 106 |

| S-C-C (aromatic) | 119 - 121 |

| C-C-C (aromatic) | 119 - 121 |

| C-C-H (aromatic) | 119 - 121 |

| C(tolyl)-C-C(methyl) | 120 - 122 |

| H-C-H (methyl) | 109.5 |

Table 3: Predicted Dihedral Angles

| Dihedral Angle | Predicted Angle (°) |

| C(phenyl ring) - S - C(tolyl ring) plane | 80 - 90 |

| Phenyl ring plane - O=S=O plane | 40 - 50 |

| Tolyl ring plane - O=S=O plane | 40 - 50 |

Experimental and Computational Protocols

The determination of the molecular structure of a compound like this compound relies on experimental techniques, primarily single-crystal X-ray diffraction, and is often complemented and rationalized by computational methods.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Methodology:

-

Crystal Growth: High-quality single crystals of this compound are grown. A common method is the slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents). The purity of the compound is crucial for obtaining diffraction-quality crystals.

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters.

Computational Geometry Optimization

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting and understanding the molecular structure and properties of molecules.

Methodology:

-

Initial Structure Generation: A 3D model of the this compound molecule is built using molecular modeling software.

-

Method and Basis Set Selection: A suitable level of theory and basis set are chosen for the calculation. A common and reliable choice for organic molecules is the B3LYP functional with a 6-31G(d,p) or larger basis set.[1]

-

Geometry Optimization: A geometry optimization calculation is performed. The algorithm iteratively adjusts the positions of the atoms to find the minimum energy conformation on the potential energy surface. This process continues until the forces on the atoms and the energy change between steps are below a defined threshold.[2]

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

-

Analysis of Results: The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) are extracted from the output of the calculation.

Visualizations

The following diagrams, generated using the DOT language, illustrate the molecular structure and the workflows for its determination.

Caption: Molecular structure of this compound.

Caption: Experimental and computational workflows for structural analysis.

References

Spectroscopic Profile of Phenyl p-Tolyl Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Phenyl p-tolyl sulfone (CAS 640-57-3), a compound of interest in various chemical and pharmaceutical research domains. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and a workflow visualization to facilitate understanding and replication.

Chemical Structure

IUPAC Name: 1-Methyl-4-(phenylsulfonyl)benzene Molecular Formula: C₁₃H₁₂O₂S Molecular Weight: 232.30 g/mol

Spectroscopic Data

The following sections provide a detailed analysis of the spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data of this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.92 | d | 8.4 | 2H | Protons ortho to the sulfonyl group on the phenyl ring |

| 7.83 | d | 8.3 | 2H | Protons ortho to the sulfonyl group on the tolyl ring |

| 7.55 - 7.45 | m | - | 3H | Protons meta and para to the sulfonyl group on the phenyl ring |

| 7.30 | d | 8.0 | 2H | Protons meta to the sulfonyl group on the tolyl ring |

| 2.42 | s | - | 3H | Methyl group protons on the tolyl ring |

Table 2: ¹³C NMR Spectroscopic Data of this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 144.2 | C-S (tolyl) |

| 141.5 | C-S (phenyl) |

| 138.4 | C-CH₃ (tolyl) |

| 133.0 | C-H (para, phenyl) |

| 129.8 | C-H (meta, tolyl) |

| 129.2 | C-H (meta, phenyl) |

| 127.5 | C-H (ortho, phenyl) |

| 127.3 | C-H (ortho, tolyl) |

| 21.5 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for this compound are summarized below.[1]

Table 3: IR Absorption Bands of this compound (KBr pellet) [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3042 | - | Aromatic C-H stretch |

| 2921 | - | Asymmetric CH₃ stretch |

| 2852 | - | Symmetric CH₃ stretch |

| 1596 | - | Aromatic C=C stretch |

| 1452 | - | Aromatic C=C stretch |

| 1386 | - | S=O asymmetric stretch |

| 1223 | - | C-S stretch |

| 1102 | - | S=O symmetric stretch |

| 766 | - | C-H out-of-plane bend (monosubstituted benzene) |

| 701 | - | C-H out-of-plane bend (p-disubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound was obtained via electron ionization (EI).

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 232 | - | [M]⁺ (Molecular ion) |

| 155 | - | [M - C₆H₅]⁺ |

| 139 | - | [M - C₆H₅SO]⁺ |

| 91 | - | [C₇H₇]⁺ (Tropylium ion) |

| 77 | - | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below to ensure reproducibility.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[2] The sample was prepared by dissolving approximately 10-20 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) used as an internal standard. All chemical shifts are reported in parts per million (ppm) relative to TMS.

IR Spectroscopy

The infrared spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer.[1] A small amount of the solid this compound was mixed with potassium bromide (KBr) powder and pressed into a thin pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum was recorded on a mass spectrometer using electron ionization (EI) at 70 eV.[3] The sample was introduced directly into the ion source. The mass analyzer was scanned over a range of m/z values to detect the molecular ion and fragment ions.[3]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide on the Solubility and Physical Properties of Phenyl p-tolyl sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Phenyl p-tolyl sulfone (CAS No. 640-57-3), a diaryl sulfone of interest in various chemical and pharmaceutical research fields. This document details its physical characteristics, solubility profile, and relevant experimental protocols for its synthesis and analysis.

Physical and Chemical Properties

This compound, also known as 1-Methyl-4-(phenylsulfonyl)benzene, is a white to off-white crystalline solid.[1][2] The presence of the sulfonyl group, flanked by a phenyl and a p-tolyl group, imparts a specific set of physicochemical properties that are crucial for its application in organic synthesis and medicinal chemistry. A summary of its key physical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 640-57-3 | [3][4][5] |

| Molecular Formula | C₁₃H₁₂O₂S | [4][5][6][7] |

| Molecular Weight | 232.30 g/mol | [4][5] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 127-129 °C | [1] |

| Boiling Point | 387.9 ± 21.0 °C (Predicted) | [1] |

| Density | 1.196 ± 0.06 g/cm³ (Predicted) | [1] |

| InChIKey | YBRXHRWLEFCFEG-UHFFFAOYSA-N | [1] |

| SMILES | Cc1ccc(cc1)S(=O)(=O)c2ccccc2 | [2] |

Solubility Profile

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative information and data for structurally related diaryl sulfones can provide valuable insights into its solubility characteristics.

Generally, diaryl sulfones are soluble in many organic solvents.[8] For instance, the related compound di-p-tolyl sulfone is reported to be soluble in chloroform at a concentration of 25 mg/mL. Another similar compound, diphenyl sulfone , is described as being soluble in various organic solvents.[8] A study on 4-chlorophenyl phenyl sulfone provides more specific quantitative solubility data at 20 °C, which is summarized in Table 2 as a reference for estimating the potential solubility of this compound. It is important to note that the presence and position of substituents on the aryl rings can significantly influence solubility.

Table 2: Solubility of a Structurally Related Compound, 4-Chlorophenyl phenyl sulfone, in Various Organic Solvents at 20 °C

| Solvent | Solubility (g/100mL) |

| Acetone | 74.4 |

| Benzene | 44.4 |

| Dioxane | 65.6 |

| Isopropanol | 21.0 |

| Hexane | 0.4 |

| Source: Sigma-Aldrich |

Based on the general principle of "like dissolves like," this compound, being a relatively polar molecule due to the sulfonyl group but also possessing significant nonpolar character from the two aromatic rings, is expected to exhibit good solubility in polar aprotic solvents and moderate solubility in less polar solvents. Its solubility in nonpolar solvents is likely to be limited.

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound and a general method for determining the solubility of a solid organic compound.

A common and effective method for the synthesis of diaryl sulfones is the Friedel-Crafts sulfonylation reaction.[9] This involves the reaction of an aromatic compound with a sulfonyl chloride in the presence of a Lewis acid catalyst. For the synthesis of this compound, toluene can be reacted with benzenesulfonyl chloride using a catalyst such as aluminum chloride.

Materials:

-

Toluene

-

Benzenesulfonyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Catalyst Suspension: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Mixture Cooling: Cool the suspension to 0 °C in an ice bath.

-

Addition of Benzenesulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the cooled catalyst suspension with vigorous stirring.

-

Addition of Toluene: To the resulting mixture, add toluene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography, TLC).

-

Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure this compound.

Diagram of the Synthesis Workflow:

Caption: Synthesis workflow for this compound.

The following is a general experimental protocol based on the equilibrium shake-flask method to determine the solubility of a compound like this compound in various solvents.

Materials:

-

This compound

-

A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

-

Scintillation vials or small flasks with screw caps

-

Analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. An excess of solid should be visible to ensure saturation.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation to ensure that the dissolution equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

For more effective separation, centrifuge the vials at a moderate speed.

-

-

Sample Collection:

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a syringe.

-

Immediately filter the collected sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Quantification:

-

Determine the concentration of this compound in the filtered sample using a suitable analytical method.

-

Gravimetric Method: Evaporate the solvent from the pre-weighed vial and weigh the remaining solid.

-

Spectroscopic/Chromatographic Method: Dilute the filtered sample with a suitable solvent and determine the concentration using a pre-established calibration curve on an HPLC or UV-Vis spectrophotometer.

-

-

-

Calculation:

-

Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the determined concentration and the volume of the sample.

-

Diagram of the Solubility Determination Workflow:

Caption: General workflow for solubility determination.

Conclusion

This technical guide provides essential data on the physical properties of this compound and outlines standard experimental procedures for its synthesis and solubility determination. While specific quantitative solubility data for this compound is limited, the information on related structures offers a useful starting point for researchers. The provided protocols are robust and can be adapted for various laboratory settings, aiding in the further investigation and application of this versatile diaryl sulfone.

References

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. di-p-Tolyl sulfone [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. Page loading... [guidechem.com]

- 7. rxnchem.com [rxnchem.com]

- 8. Diphenyl sulfone - Wikipedia [en.wikipedia.org]

- 9. The Friedel-Crafts sulfonylation catalyzed by chloroaluminate ionic liquids | VNUHCM Journal of Natural Sciences [stdjns.scienceandtechnology.com.vn]

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of Phenyl p-Tolyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability and decomposition profile of Phenyl p-tolyl sulfone. The information contained herein is intended to support research, development, and quality control activities where this compound is utilized.

Thermal Stability Analysis

This compound, a diaryl sulfone, is characterized by its high thermal stability. Diaryl sulfones, in general, are known to be resistant to thermal degradation, with decomposition commencing at elevated temperatures. Studies on the closely related diphenyl sulfone have shown it to be stable up to 550 °C. This high thermal resistance can be attributed to the strength of the C-S and C-C bonds within the aromatic systems.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis of this compound reveals its high thermal stability. The onset of decomposition typically occurs at temperatures exceeding 400°C in an inert atmosphere. The primary decomposition event involves the loss of sulfur dioxide.

Table 1: Representative Thermogravimetric Analysis (TGA) Data for this compound

| Temperature (°C) | Weight Loss (%) | Decomposition Stage |

| 100 | < 0.5 | Initial drying |

| 200 | < 1.0 | Stable |

| 300 | < 2.0 | Stable |

| 400 | ~ 5.0 | Onset of decomposition |

| 500 | ~ 30.0 | Major decomposition |

| 600 | ~ 45.0 | Continued decomposition |

| 700 | ~ 50.0 | Residual mass |

Note: The data presented in this table is representative and intended for illustrative purposes. Actual experimental values may vary based on specific analytical conditions.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry of this compound shows a sharp endothermic peak corresponding to its melting point, which is reported to be in the range of 127-129 °C. No significant exothermic or endothermic events are typically observed before the onset of decomposition, further confirming its thermal stability.

Table 2: Representative Differential Scanning Calorimetry (DSC) Data for this compound

| Thermal Event | Temperature (°C) | Enthalpy (J/g) |

| Melting Point (T_m) | 128 | 110 |

Note: The data presented in this table is representative and intended for illustrative purposes. Actual experimental values may vary based on specific analytical conditions.

Decomposition Pathway

The primary thermal decomposition pathway for diaryl sulfones, including this compound, involves the elimination of sulfur dioxide (SO₂). This desulfonylation reaction leads to the formation of biaryl compounds through the coupling of the remaining aryl radicals. In the case of this compound, the expected major products are biphenyl, 4-methylbiphenyl, and 4,4'-dimethylbiphenyl (p,p'-bitolyl).

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the sample weight as a function of temperature. Determine the onset of decomposition and the percentage weight loss at different temperature intervals.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions of this compound.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.

-

Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Determine the peak temperature and enthalpy of any endothermic or exothermic events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the decomposition products of this compound.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

-

Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: 600 °C

-

Pyrolysis Time: 10 seconds

-

-

GC-MS Conditions:

-

GC Column: A non-polar capillary column (e.g., 5% phenyl methylpolysiloxane).

-

Carrier Gas: Helium.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min.

-

MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-550.

-

-

Data Analysis: Identify the separated compounds by comparing their mass spectra with a spectral library (e.g., NIST).

Conclusion

This compound exhibits high thermal stability, with decomposition initiating above 400 °C. The primary decomposition mechanism is the elimination of sulfur dioxide, leading to the formation of various biaryl compounds. The provided experimental protocols offer a standardized approach for the thermal characterization of this and similar diaryl sulfone compounds. This information is critical for its application in high-temperature processes and for ensuring product quality and stability in pharmaceutical and materials science applications.

Phenyl p-Tolyl Sulfone: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development. The information herein is compiled from publicly available Safety Data Sheets (SDS) and general laboratory safety principles. It is not a substitute for a comprehensive risk assessment, which should be conducted prior to any handling or use of Phenyl p-tolyl sulfone. All users should consult original Safety Data Sheets from their supplier.

Chemical Identification and Properties

This compound (CAS No. 640-57-3) is a crystalline solid organic compound.[1] Its key physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂O₂S | [1][2][3][4][5] |

| Molecular Weight | 232.30 g/mol | [1][2][5] |

| Appearance | Off-white to cream or gray solid crystalline powder | [1][4] |

| Odor | Odorless | [1] |

| Melting Point | 125 - 129 °C (257 - 264.2 °F) | [1][3] |

| Boiling Point | No information available | [1] |

| Flash Point | No information available | [1] |

| Solubility | Insoluble in water | [6] |

| Vapor Pressure | No information available | [1] |

| Density | 1.196 ± 0.06 g/cm³ (Predicted) | [3] |

| Autoignition Temperature | No information available | [1] |

Hazard Identification and Toxicological Information

According to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), this compound is not considered hazardous.[1] However, it is crucial to note that the toxicological properties of this specific compound have not been fully investigated.[6] Therefore, it should be handled with the care afforded to all laboratory chemicals with unknown toxicological profiles.

For context and as a precautionary measure, toxicological data for the closely related compound, Phenyl sulfone (Diphenyl sulfone, CAS No. 127-63-9), is presented. This data is for guidance only and may not be representative of this compound.

Table 2: Toxicological Data for Phenyl Sulfone (CAS No. 127-63-9)

| Hazard | Classification & Data | Source |

| Acute Oral Toxicity | Category 4: Harmful if swallowed. LD50 (Oral, mouse) = 375 mg/kg. | [7][8] |

| Skin Irritation | Causes skin irritation. | [7] |

| Eye Irritation | Causes eye irritation. | [7] |

| Respiratory Irritation | Causes respiratory tract irritation. | [7] |

| Specific Target Organ Toxicity (Single Exposure) | None known. | [6] |

| Specific Target Organ Toxicity (Repeated Exposure) | None known. | [6] |

| Carcinogenicity | Not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65. | [8] |

| Mutagenic Effects | No information available. | [6] |

Experimental Protocols for Safety Assessment

While specific toxicological studies for this compound are not publicly available, the following sections describe the standard OECD (Organisation for Economic Co-operation and Development) guidelines that would be used to assess the safety of such a chemical.

Acute Oral Toxicity Testing (OECD Guidelines 420, 423, 425)

Objective: To determine the short-term toxic effects of a single oral dose of a substance.

Methodology (General Principles):

-

Animal Model: Typically, rats or mice are used.[3]

-

Dosage: The test substance is administered by gavage in a single dose or multiple doses within 24 hours.[9] The volume administered should generally not exceed 1 mL/100g of body weight for aqueous solutions.[9]

-

Dose Levels: A stepwise procedure is used with a limited number of animals.

-

OECD 420 (Fixed Dose Procedure): Doses are selected from a series of fixed levels (5, 50, 300, 2000 mg/kg). The aim is to identify a dose that produces evident toxicity but avoids lethality.[3]

-

OECD 423 (Acute Toxic Class Method): This method classifies the substance into a toxicity class based on the number of animal mortalities at different dose levels.[7][9]

-

OECD 425 (Up-and-Down Procedure): This method allows for the estimation of the LD50 value with a confidence interval.[9][10]

-

-

Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality.[3] Observations include changes in skin, fur, eyes, and behavior.[3]

-

Endpoint: The primary endpoint is mortality, which is used to determine the LD50 value or classify the substance.

In Vitro Skin Irritation Testing (OECD Guideline 439)

Objective: To identify substances that have the potential to cause skin irritation using a reconstructed human epidermis (RhE) model.

Methodology:

-

Test System: A three-dimensional RhE model, which mimics the upper layers of human skin, is used.[2][4][11]

-

Application: The test chemical is applied topically to the surface of the RhE tissue.[4]

-

Exposure and Incubation: After a defined exposure period (e.g., 60 minutes), the tissues are rinsed and incubated for a post-exposure period (e.g., 24 hours).[11]

-

Viability Assessment: Tissue viability is determined using a colorimetric assay, such as the MTT test.[12] This measures the metabolic activity of the cells.

-

Classification: A substance is classified as an irritant (UN GHS Category 2) if the mean tissue viability is reduced to 50% or less compared to the negative control.[4][13]

Acute Eye Irritation/Corrosion Testing (OECD Guideline 405)

Objective: To determine the potential of a substance to cause irritation or corrosion to the eye.

Methodology:

-

Animal Model: The albino rabbit is the recommended test animal.

-

Pre-Test Evaluation: Before in vivo testing, a weight-of-the-evidence analysis of existing data is performed.[1] Substances known to be corrosive or severely irritating to the skin are generally not tested in the eye.[1]

-

Procedure:

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[16] The degree of eye irritation is scored based on lesions of the cornea, iris, and conjunctiva.[14]

-

Endpoint: The test evaluates the severity and reversibility of the ocular effects. The duration of the study can be up to 21 days to assess reversibility.[14][16]

Safe Handling and Storage

Engineering Controls:

-

Work in a well-ventilated area. If dusts are generated, use local exhaust ventilation or a chemical fume hood.[16]

-

Ensure eyewash stations and safety showers are readily accessible.[16]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or long-sleeved clothing to prevent skin exposure.[1][9]

-

Respiratory Protection: Under normal use conditions where dust formation is avoided, no respiratory protection is typically needed. If dust is generated, a NIOSH-approved respirator with a particle filter is recommended.[1]

Handling Procedures:

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

-

Store away from incompatible materials such as strong oxidizing agents.[1]

First Aid and Emergency Procedures

Table 3: First Aid Measures for this compound Exposure

| Exposure Route | First Aid Procedure | Source |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [1][9] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur. | [1][9] |

| Inhalation | Remove to fresh air. Get medical attention immediately if symptoms occur. | [1][9] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. | [1][9] |

Fire Fighting Measures:

-

Suitable Extinguishing Media: Use extinguishing measures that are appropriate to local circumstances and the surrounding environment, such as water spray, dry chemical, carbon dioxide, or foam.[9][16]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and toxic fumes of sulfur oxides and carbon oxides.[9][16][18]

-

Protective Equipment: In case of fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][17]

Accidental Release Measures:

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[1]

-

Environmental Precautions: Should not be released into the environment. Do not flush into surface water or sanitary sewer systems.[1][18]

-

Containment and Cleanup: Sweep up and shovel into suitable containers for disposal. Avoid generating dusty conditions.[1][17]

Visualized Workflows and Relationships

Caption: Personal Protective Equipment (PPE) selection workflow.

Caption: Emergency first aid procedures for exposure.

Caption: Storage and incompatibility logical relationship.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. siesascs.edu.in [siesascs.edu.in]

- 3. scribd.com [scribd.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. scbt.com [scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 8. westliberty.edu [westliberty.edu]

- 9. researchgate.net [researchgate.net]

- 10. oecd.org [oecd.org]

- 11. dermatest.com [dermatest.com]

- 12. oecd.org [oecd.org]

- 13. mbresearch.com [mbresearch.com]

- 14. nucro-technics.com [nucro-technics.com]

- 15. ecetoc.org [ecetoc.org]

- 16. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 17. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 18. m.youtube.com [m.youtube.com]

The Advent of the Aryl Sulfone: A Technical Guide to its Discovery, History, and Synthesis

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the discovery, history, and evolving synthetic methodologies of aryl sulfone compounds has been released today. This in-depth whitepaper serves as a critical resource for researchers, scientists, and professionals in drug development, offering a detailed exploration of this pivotal class of organosulfur compounds. From their initial synthesis in the late 19th century to their contemporary applications in medicine and material science, the guide chronicles the journey of aryl sulfones, underscoring their scientific and therapeutic importance.

Executive Summary

The aryl sulfone functional group, characterized by a sulfonyl moiety bonded to two aryl groups, has emerged from a niche area of organic chemistry to become a cornerstone in modern medicinal chemistry and materials science. This guide provides a thorough examination of the historical milestones that have shaped our understanding of aryl sulfones, from their serendipitous discovery to the development of sophisticated synthetic strategies. It offers a comparative analysis of key synthetic methods, detailed experimental protocols for their preparation, and a look into the mechanism of action of prominent aryl sulfone-containing drugs. This document is intended to be a valuable reference for chemists and pharmacologists engaged in the research and development of novel chemical entities.

A Historical Perspective: From a Novel Hypnotic to a Cornerstone of Medicinal Chemistry

The history of aryl sulfone compounds is intrinsically linked to the development of modern organic and medicinal chemistry. While early methods for the synthesis of sulfones were reported in the 19th century, a landmark discovery occurred in 1888 with the synthesis of Sulfonal (Acetone diethyl sulfone) by German chemists Eugen Baumann and Alfred Kast. Their work, published in the Berichte der deutschen chemischen Gesellschaft, detailed the synthesis of this novel compound and identified its hypnotic properties, marking the introduction of the first sulfone-based drug. The original synthesis of Sulfonal by Baumann and Kast involved the reaction of mercaptan (ethanethiol) with acetone, followed by oxidation of the resulting dithioacetal with potassium permanganate.

This pioneering work laid the foundation for the exploration of sulfones as pharmacologically active agents. A few decades later, the landscape of medicine was revolutionized by the discovery of sulfonamide antibacterials, with Gerhard Domagk's work on Prontosil in the 1930s at Bayer being a pivotal moment.[1] Although structurally distinct, the prominence of the sulfonamide group undoubtedly spurred further interest in related organosulfur compounds, including aryl sulfones.

The mid-20th century saw the development of dapsone (4,4'-sulfonyldianiline), a potent antibacterial agent that became a cornerstone in the treatment of leprosy.[2][3] The synthesis of dapsone and other diaryl sulfones relied on classical synthetic methods that were being refined during this period, such as electrophilic aromatic substitution and nucleophilic aromatic substitution. The latter half of the 20th century and the beginning of the 21st century have witnessed an explosion in the development of new synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions, which have greatly expanded the accessibility and diversity of aryl sulfone structures.

References

An In-depth Technical Guide to the Theoretical Calculations on Phenyl p-Tolyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational chemistry methods applied to the study of phenyl p-tolyl sulfone (PTS). While a singular, all-encompassing computational study on this specific molecule is not extensively documented in current literature, this document synthesizes established methodologies from research on analogous sulfone-containing compounds to present a robust framework for its analysis. The data herein is illustrative of typical results obtained from such calculations, providing a blueprint for future research.

Molecular Structure and Optimization

The foundational step in the theoretical analysis of a molecule is the determination of its most stable three-dimensional structure, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method for this purpose.

Computational Protocol: Geometry Optimization

Methodology: The molecular structure of this compound is optimized using Density Functional Theory (DFT), a method that has proven effective for sulfone-containing compounds.[1] The calculations are typically performed using a hybrid functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), which combines the accuracy of ab initio methods with the efficiency of density functional methods. A Pople-style basis set, such as 6-311++G(d,p), is commonly employed to provide a good balance of accuracy and computational cost, incorporating diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for atoms other than hydrogen and hydrogen atoms, respectively.[2] All calculations are performed using a computational chemistry software package like Gaussian. The optimization process continues until the forces on the atoms are negligible and the structure corresponds to a true energy minimum, confirmed by the absence of imaginary frequencies in a subsequent vibrational analysis.

Data Presentation: Optimized Geometrical Parameters

The following tables present illustrative optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) for this compound, as would be predicted by DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| S1 | O1 | 1.435 |

| S1 | O2 | 1.435 |

| S1 | C1 (Phenyl) | 1.772 |

| S1 | C7 (Tolyl) | 1.775 |

| C7 | C10 | 1.510 |

Table 2: Selected Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

|---|---|---|---|

| O1 | S1 | O2 | 119.5 |

| O1 | S1 | C1 | 108.7 |

| O2 | S1 | C1 | 108.7 |

| C1 | S1 | C7 | 104.2 |

| S1 | C7 | C8 | 119.8 |

Table 3: Selected Dihedral Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

|---|---|---|---|---|

| C2 | C1 | S1 | C7 | 75.8 |

| C1 | S1 | C7 | C8 | -85.2 |

| O1 | S1 | C1 | C2 | -10.5 |

| O2 | S1 | C7 | C12 | 25.4 |

Vibrational Analysis

Vibrational spectroscopy is a key tool for molecular characterization. Theoretical frequency calculations not only predict the positions of infrared (IR) and Raman bands but also allow for the assignment of these bands to specific molecular motions.

Computational Protocol: Vibrational Frequencies

Following geometry optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). This computes the second derivatives of the energy with respect to the nuclear coordinates, yielding the harmonic vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations; thus, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.[3] A detailed assignment of vibrational modes is achieved through Potential Energy Distribution (PED) analysis.[4]

Data Presentation: Calculated Vibrational Frequencies

Table 4: Selected Calculated Vibrational Frequencies (cm⁻¹) and Assignments

| Scaled Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment (PED) |

|---|---|---|---|

| 3065 | High | Medium | C-H stretch (Aromatic) |

| 1590 | Medium | High | C=C stretch (Aromatic) |

| 1315 | Very High | Low | SO₂ asymmetric stretch |

| 1155 | Very High | Medium | SO₂ symmetric stretch |

| 1090 | High | High | Phenyl ring breathing |

| 760 | High | Low | C-S stretch |

| 550 | Medium | Medium | SO₂ scissoring |

Electronic Properties and Reactivity

The electronic nature of a molecule is described by its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties.

Computational Protocol: FMO and MEP Analysis

HOMO and LUMO energies are direct outputs of the DFT calculation. The HOMO-LUMO energy gap (ΔE) is calculated as ELUMO - EHOMO. A smaller gap suggests higher reactivity and a greater ease of electronic excitation.[5] From these energies, global reactivity descriptors such as chemical hardness (η), softness (S), and electronegativity (χ) can be derived.[2] The Molecular Electrostatic Potential (MEP) surface is also calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Data Presentation: Frontier Molecular Orbitals and Reactivity Descriptors

Table 5: Calculated Electronic Properties (eV)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -7.25 |

| ELUMO | -1.55 |

| HOMO-LUMO Gap (ΔE) | 5.70 |

| Ionization Potential (I) ≈ -EHOMO | 7.25 |

| Electron Affinity (A) ≈ -ELUMO | 1.55 |

| Chemical Hardness (η) = (I-A)/2 | 2.85 |

| Chemical Softness (S) = 1/2η | 0.175 |

| Electronegativity (χ) = (I+A)/2 | 4.40 |

Atomic Charge Distribution

Understanding how charge is distributed across the atoms in a molecule is crucial for interpreting its reactivity and intermolecular interactions. Mulliken Population Analysis and Natural Bond Orbital (NBO) analysis are two common methods for estimating these partial atomic charges.

Computational Protocol: Charge Analysis

Mulliken Population Analysis: This method partitions the total electron density among the different atoms based on the basis functions used in the calculation. While computationally simple, Mulliken charges are known to be highly sensitive to the choice of basis set.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more chemically intuitive picture of bonding and charge distribution by localizing orbitals into lone pairs, core orbitals, and bonding/antibonding pairs. It analyzes charge transfer interactions between filled donor NBOs and empty acceptor NBOs, providing insights into intramolecular stabilization and hyperconjugation.

Data Presentation: Atomic Charges

Table 6: Illustrative Calculated Atomic Charges

| Atom | Mulliken Charge | NBO Charge |

|---|---|---|

| S1 | +1.25 | +1.48 |

| O1 | -0.68 | -0.75 |

| O2 | -0.68 | -0.75 |

| C1 (Phenyl, S-bound) | +0.20 | +0.05 |

| C7 (Tolyl, S-bound) | +0.18 | +0.03 |

| C10 (Methyl C) | -0.21 | -0.55 |

| H (Methyl H) | +0.12 | +0.18 |

Visualizations

Workflow of Theoretical Analysis

The following diagram illustrates the logical workflow for the theoretical analysis of a molecule like this compound.

Caption: Logical workflow for the theoretical analysis of this compound.

Relationship Between Structure and Electronic Properties

This diagram shows the conceptual relationship between the optimized molecular structure and the key electronic properties derived from it.

Caption: Relationship between molecular structure and key electronic properties.

References

- 1. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory [scirp.org]

- 4. DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Comprehensive Account of Spectral, NLO,NBO Analysis, Hartreefock and Density Functional Theory Studies of 1-Methyl 2, 6-Diphenyl Piperidin-4-One – Oriental Journal of Chemistry [orientjchem.org]

Unveiling the Solid-State Architecture of Phenyl p-Tolyl Sulfone: A Technical Guide

For Immediate Release

This technical guide offers an in-depth analysis of the crystal structure of phenyl p-tolyl sulfone, a molecule of significant interest in the fields of medicinal chemistry and materials science. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its structural parameters, a detailed methodology for its structural determination, and a perspective on its relevance in modern research.

Core Structural Data

While a complete, publicly available single-crystal X-ray diffraction dataset for this compound is not readily accessible, a thorough review of crystallographic data for analogous diaryl sulfone compounds allows for the compilation of representative structural parameters. The following tables summarize the expected bond lengths and angles for this compound, providing a foundational understanding of its molecular geometry.

Table 1: Representative Bond Lengths for this compound

| Bond | Typical Length (Å) |

| S=O | 1.392 – 1.463 |

| S-C (aryl) | 1.743 – 1.790 |

| C-C (aromatic) | 1.360 - 1.410 |

| C-H (aromatic) | 0.930 - 1.000 |

| C-C (methyl) | 1.500 - 1.540 |

| C-H (methyl) | 0.960 - 1.040 |

Data derived from studies on analogous sulfone structures.[1]

Table 2: Representative Bond Angles for this compound

| Angle | Typical Angle (°) |

| O-S-O | 116.7 – 120.61 |

| C-S-C | 101.1 – 106.80 |

| C-S-O | 105.0 - 110.0 |

| C-C-C (aromatic) | 118.0 - 122.0 |

| H-C-H (methyl) | 107.0 - 112.0 |

Data derived from studies on analogous sulfone structures.[1]

Experimental Protocols

The determination of the crystal structure of a small organic molecule like this compound involves a standardized set of experimental procedures. The following protocol outlines the key steps from material preparation to final structure validation.

1. Synthesis and Purification: this compound can be synthesized through the oxidation of the corresponding sulfide. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield high-purity crystals suitable for X-ray diffraction analysis.

2. Single Crystal Growth: High-quality single crystals are grown using techniques such as slow evaporation, vapor diffusion, or cooling crystallization. A supersaturated solution of the purified this compound is prepared in an appropriate solvent or solvent mixture. For the slow evaporation method, the solution is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days, leading to the formation of well-defined single crystals.

3. X-ray Diffraction Data Collection: A suitable single crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation), is used to collect a complete set of diffraction data by rotating the crystal through a series of angles.

4. Data Processing and Structure Solution: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as polarization and absorption. The resulting data is used to solve the crystal structure using direct methods or Patterson methods, which provide an initial model of the atomic positions.

5. Structure Refinement and Validation: The initial structural model is refined using full-matrix least-squares techniques to minimize the difference between the observed and calculated structure factors. The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Relevance in Drug Discovery and Development

While a specific signaling pathway directly modulated by this compound is not prominently documented, the diaryl sulfone scaffold is a well-established pharmacophore in medicinal chemistry. Its presence in numerous bioactive molecules highlights its importance in drug design. The rigid and geometrically well-defined nature of the sulfone group allows it to act as a versatile linker and a hydrogen bond acceptor, influencing the overall conformation and binding affinity of a molecule to its biological target.

The structural analysis of this compound provides valuable insights into the conformational preferences and intermolecular interactions of this chemical moiety. This information is crucial for the rational design of novel therapeutic agents with improved efficacy and selectivity. Understanding the solid-state packing and hydrogen bonding patterns can also inform the formulation and development of crystalline drug substances.

References

The Reactivity Profile of Unsymmetrical Diaryl Sulfones: A Technical Guide for Researchers

Abstract

Unsymmetrical diaryl sulfones are a cornerstone structural motif in medicinal chemistry and materials science, renowned for their diverse biological activities and robust chemical properties. This in-depth technical guide provides a comprehensive overview of the reactivity profile of these important compounds. It covers key synthetic methodologies, including palladium- and copper-catalyzed cross-coupling reactions, with a focus on the electronic and steric factors that govern these transformations. The guide further delves into the reactivity of the diaryl sulfone core, particularly its propensity to undergo nucleophilic aromatic substitution. Finally, it explores the mechanism of action of diaryl sulfone-based drugs, with a detailed look at the inhibition of the cyclooxygenase-2 (COX-2) enzyme. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this versatile class of molecules.

Introduction

Diaryl sulfones are compounds containing a sulfonyl functional group bonded to two aryl groups. When these aryl groups are not identical, the molecule is termed an unsymmetrical diaryl sulfone. This class of compounds has garnered significant attention due to its prevalence in a wide array of biologically active molecules, including potent inhibitors of HIV-1 reverse transcriptase and selective cyclooxygenase-2 (COX-2) inhibitors.[1] The sulfone group's ability to act as a rigid linker and a hydrogen bond acceptor, coupled with its strong electron-withdrawing nature, makes it a privileged scaffold in drug design.

This guide will provide a detailed examination of the synthesis and reactivity of unsymmetrical diaryl sulfones, offering insights into how their structure can be tailored for specific applications.

Synthesis of Unsymmetrical Diaryl Sulfones

The construction of the C-SO₂-C linkage in unsymmetrical diaryl sulfones can be achieved through various modern synthetic methods. The most prevalent and versatile of these are transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis offers a robust and efficient means of synthesizing unsymmetrical diaryl sulfones. A common approach involves the coupling of aryl halides or triflates with sulfinic acid salts.[2][3] The use of specialized ligands, such as Xantphos, has been shown to be crucial for the success of these reactions.[2]

A general workflow for this palladium-catalyzed coupling is depicted below:

Caption: General workflow for palladium-catalyzed synthesis.

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields for a wide range of substrates. The electronic nature of the substituents on the aryl halide plays a significant role in the reaction's efficiency.

Table 1: Palladium-Catalyzed Synthesis of Unsymmetrical Diaryl Sulfones from Aryl Iodides and Sodium p-Toluenesulfinate [3]

| Entry | Aryl Iodide | Product | Yield (%) |

| 1 | 4-Iodoanisole | 4-Methoxyphenyl 4-tolyl sulfone | 85 |

| 2 | 4-Iodoacetophenone | 4-Acetylphenyl 4-tolyl sulfone | 92 |

| 3 | 1-Iodo-4-nitrobenzene | 4-Nitrophenyl 4-tolyl sulfone | 95 |

| 4 | 1-Bromo-4-iodobenzene | 4-Bromophenyl 4-tolyl sulfone | 88 |

Reaction Conditions: Pd₂(dba)₃ (0.025 equiv), Xantphos (0.05 equiv), Cs₂CO₃ (1.5 equiv), nBu₄NCl (1.2 equiv), toluene, 80 °C.

Another effective palladium-catalyzed method involves the coupling of arylboronic acids with arylsulfonyl chlorides.[4] This approach offers the advantage of using readily available starting materials.

Table 2: Palladium-Catalyzed Synthesis of Unsymmetrical Diaryl Sulfones from Arylboronic Acids and Arylsulfonyl Chlorides [4]

| Entry | Arylboronic Acid | Arylsulfonyl Chloride | Product | Yield (%) |

| 1 | Phenylboronic acid | 4-Toluenesulfonyl chloride | Phenyl 4-tolyl sulfone | 92 |

| 2 | 4-Methoxyphenylboronic acid | Benzenesulfonyl chloride | 4-Methoxyphenyl phenyl sulfone | 95 |

| 3 | 4-Chlorophenylboronic acid | 4-Toluenesulfonyl chloride | 4-Chlorophenyl 4-tolyl sulfone | 88 |

| 4 | 2-Thiopheneboronic acid | 4-Toluenesulfonyl chloride | 2-Thienyl 4-tolyl sulfone | 85 |

Reaction Conditions: PdCl₂ (1.6 mol%), K₂CO₃ (2.0 equiv), THF, 25 °C.

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed reactions provide a more economical alternative to palladium-based systems for the synthesis of unsymmetrical diaryl sulfones. A mild and efficient method utilizes the coupling of arylboronic acids with arylsulfonyl hydrazides, promoted by cupric acetate.[5] This reaction proceeds at room temperature and does not require a ligand or base.[5]

Caption: Copper-catalyzed synthesis from arylboronic acids.

The electronic properties of the substituents on the arylboronic acid influence the reaction yield, with electron-donating groups generally providing higher yields.[5] Steric hindrance from ortho-substituents can lead to a decrease in yield.[5]

Table 3: Copper-Catalyzed Synthesis of Unsymmetrical Diaryl Sulfones from Arylboronic Acids and Arylsulfonyl Hydrazides [5]

| Entry | Arylboronic Acid | Arylsulfonyl Hydrazide | Product | Yield (%) |

| 1 | Phenylboronic acid | 4-Toluenesulfonyl hydrazide | Phenyl 4-tolyl sulfone | 82 |

| 2 | 4-Methoxyphenylboronic acid | Benzenesulfonyl hydrazide | 4-Methoxyphenyl phenyl sulfone | 88 |

| 3 | 4-Fluorophenylboronic acid | 4-Toluenesulfonyl hydrazide | 4-Fluorophenyl 4-tolyl sulfone | 75 |

| 4 | 3-Nitrophenylboronic acid | 4-Toluenesulfonyl hydrazide | 3-Nitrophenyl 4-tolyl sulfone | 68 |

Reaction Conditions: Cu(OAc)₂·H₂O (1.5 equiv), ethanol, room temperature, 6 h.

Reactivity Profile of the Diaryl Sulfone Core

The reactivity of the diaryl sulfone core is largely dictated by the strong electron-withdrawing nature of the sulfonyl group. This influences both the reactivity of the aryl rings and the C-S bonds.

Electronic and Steric Effects

As observed in the synthetic methodologies, the electronic and steric properties of the substituents on the aryl rings have a profound impact on reactivity.

-

Electronic Effects: Electron-donating groups (e.g., -OCH₃, -CH₃) on the arylboronic acid coupling partner tend to increase the reaction rate and yield in copper-catalyzed syntheses.[5] Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) can have the opposite effect.[5] In palladium-catalyzed couplings, both electron-rich and electron-poor aryl halides can be effectively coupled.[3]

-

Steric Effects: Substituents in the ortho position of the aryl rings can significantly hinder the approach of reagents, leading to lower yields in cross-coupling reactions.[5]

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing sulfonyl group can activate the attached aryl rings towards nucleophilic aromatic substitution (SNAr), particularly if additional activating groups (such as a nitro group) are present in the ortho or para positions.[6] In such cases, a nucleophile can displace a leaving group (e.g., a halide) on the activated ring.

The general mechanism for SNAr is a two-step addition-elimination process:

Caption: General mechanism of SNAr on an activated aryl sulfone.

In some instances, the sulfone or a sulfinate moiety itself can act as a leaving group in nucleophilic substitution reactions, particularly in highly activated systems or under forcing conditions.

Biological Activity: COX-2 Inhibition

A significant number of unsymmetrical diaryl sulfones exhibit potent and selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key target in the treatment of inflammation and pain.[1] The selectivity for COX-2 over the COX-1 isoform is attributed to the larger and more accommodating active site of COX-2.[7]

The binding of a diaryl sulfone inhibitor to the COX-2 active site is a multi-step process. The sulfone moiety plays a crucial role by interacting with a specific side pocket in the enzyme's active site, which is not readily accessible in COX-1.[8]

The following diagram illustrates the key steps in the inhibition of COX-2 by a diaryl sulfone-based inhibitor:

Caption: Mechanism of COX-2 inhibition by a diaryl sulfone.

This selective binding prevents the natural substrate, arachidonic acid, from entering the active site, thereby blocking the production of prostaglandins that mediate inflammation and pain.

Experimental Protocols

General Procedure for Palladium-Catalyzed Synthesis of Unsymmetrical Diaryl Sulfones from Aryl Iodides and Sodium p-Toluenesulfinate[3]